In-Depth Technical Guide: Chemical Properties and Applications of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
In-Depth Technical Guide: Chemical Properties and Applications of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
Executive Summary
In the landscape of modern drug discovery and agrochemical development, structurally pre-organized bifunctional intermediates are critical for accelerating hit-to-lead optimization. 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) is a highly versatile, advanced building block characterized by a unique triad of functional groups: an ortho-benzonitrile motif, an acidic methylene bridge, and a morpholine sulfonamide[1].
This whitepaper provides an authoritative analysis of its physicochemical properties, structural advantages, and synthetic utility. Designed for medicinal chemists and process scientists, this guide details the causality behind its reactivity and provides self-validating experimental protocols for its downstream functionalization.
Structural & Physicochemical Profiling
The utility of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile stems from its precisely engineered molecular architecture.
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Morpholine Ring: Acts as a classic solubilizing moiety. In medicinal chemistry, morpholine improves aqueous solubility and favorable pharmacokinetic (PK) profiles while minimizing off-target lipophilicity-driven toxicity.
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Sulfonamide Linkage: Provides a rigid, metabolically stable hydrogen-bond acceptor. Unlike amides, sulfonamides are highly resistant to enzymatic cleavage (e.g., by proteases or amidases).
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Benzonitrile Motif: Serves a dual purpose. It can act as a direct pharmacophore (forming interactions with cysteine residues or metal centers in target proteins) or as a synthetic handle for conversion into primary amines, carboxylic acids, or tetrazoles.
Quantitative Data Summary
| Property | Value | Source / Rationale |
| CAS Number | 872108-14-0 | Standard registry identifier[1],[2]. |
| Molecular Formula | C₁₂H₁₄N₂O₃S | Derived from structure[2]. |
| Molecular Weight | 266.32 g/mol | Ideal for fragment-based drug design (FBDD)[3]. |
| Hydrogen Bond Donors | 0 | No free N-H or O-H groups. |
| Hydrogen Bond Acceptors | 4 | Sulfonyl (2), Morpholine Oxygen (1), Nitrile (1). |
| Rotatable Bonds | 3 | Aryl-CH₂, CH₂-SO₂, SO₂-N linkages allow conformational flexibility. |
Synthetic Methodology
The synthesis of benzylsulfonamides requires careful control of highly reactive intermediates. The most robust and scalable route to 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile involves the generation of a transient benzylsulfonyl chloride, followed by immediate trapping with morpholine[4].
Mechanistic Rationale
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Isothiouronium Salt Formation: 2-(Bromomethyl)benzonitrile is reacted with thiourea. Thiourea is a superior nucleophile compared to direct sulfur sources, preventing unwanted dimerization (disulfide formation).
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Oxidative Chlorination: The salt is oxidized using aqueous chlorine (or sodium hypochlorite) to yield 2-cyanophenylmethanesulfonyl chloride. The aqueous environment drives the formation of the sulfonyl chloride rather than the sulfonic acid.
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Sulfonamide Coupling: The highly electrophilic sulfonyl chloride is reacted with morpholine. A non-nucleophilic base (Triethylamine, Et₃N) is strictly required to scavenge the HCl byproduct, preventing the morpholine from becoming protonated and unreactive[5].
Fig 1: Three-step synthetic workflow for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.
Chemical Reactivity & Downstream Applications
The strategic placement of the sulfonyl group and the ortho-cyanophenyl ring creates a highly activated, acidic methylene bridge (-CH₂-). The combined electron-withdrawing effects lower the pKa of these protons to approximately 15–18. This enables facile alpha-alkylation, a critical pathway for generating sterically hindered, proprietary drug scaffolds[5].
Furthermore, the nitrile group acts as a versatile orthogonal handle, allowing for divergent synthetic pathways without disturbing the robust sulfonamide linkage.
Fig 2: Primary chemical reactivity pathways for downstream functionalization.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states provide observable feedback to the bench scientist.
Protocol A: Synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
Objective: Form the morpholine sulfonamide linkage while preventing competitive hydrolysis.
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Preparation: Dissolve 2-cyanophenylmethanesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.
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Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperature suppresses the thermal degradation of the sulfonyl chloride and prevents exothermic runaway.
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Reagent Addition: Add Triethylamine (Et₃N, 2.0 eq, 20 mmol) in one portion. Subsequently, add Morpholine (1.1 eq, 11 mmol) dropwise over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.
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Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove excess morpholine and Et₃N. Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and finally wash with brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target compound as a crystalline solid.
Protocol B: Alpha-Alkylation of the Methylene Bridge
Objective: Introduce an alkyl substituent at the acidic -CH₂- position.
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Preparation: Dissolve 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Causality: DMF's high dielectric constant stabilizes the intermediate carbanion.
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Deprotonation: Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions.
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Validation: Stir for 30 minutes at 0 °C. Self-validation: The cessation of hydrogen gas (H₂) evolution confirms complete deprotonation and formation of the carbanion.
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Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq, 5.5 mmol) dropwise.
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Reaction Propagation: Warm to room temperature and stir for 3 hours.
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Workup: Quench carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C. Causality: NH₄Cl safely neutralizes excess NaH without the violent exotherm associated with pure water. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
References
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Chemsrc. "CAS#:872108-14-0 | 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile". chemsrc.com. Available at: [Link]
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Pharmaffiliates. "872108-14-0| Chemical Name : 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile". pharmaffiliates.com. Available at: [Link]
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Marco-Contelles et al. "Nitriles as multipurpose reagents for the synthesis of sultams and sultons". ChemRxiv. Available at:[Link]
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ACS Publications. "Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor". acs.org. Available at:[Link]
